2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile
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Overview
Description
2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile is an organic compound with a complex structure that includes a hydroxymethyl group, a methoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile typically involves the reaction of 4-methoxy-3-methylbenzonitrile with formaldehyde in the presence of a base. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst like sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce production costs. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also a consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(Formyl)-4-methoxy-3-methylbenzonitrile or 2-(Carboxy)-4-methoxy-3-methylbenzonitrile.
Reduction: 2-(Hydroxymethyl)-4-methoxy-3-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxymethyl group can form hydrogen bonds with target molecules, while the nitrile group can participate in various chemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-4-methoxybenzonitrile
- 2-(Hydroxymethyl)-3-methylbenzonitrile
- 4-Methoxy-3-methylbenzonitrile
Uniqueness
2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile is unique due to the presence of both a hydroxymethyl group and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-4-methoxy-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-9(6-12)8(5-11)3-4-10(7)13-2/h3-4,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVQEHLBXLSHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1CO)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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